(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol
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Overview
Description
(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol is a cyclopentane derivative with hydroxyl groups at the 1, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol typically involves the following steps:
Starting Material: The synthesis often begins with a cyclopentane derivative.
Hydroxylation: Introduction of hydroxyl groups at the desired positions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Protection and Deprotection: Protecting groups may be used to selectively introduce hydroxyl groups at specific positions, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can lead to the formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Cyclopentane derivatives with fewer hydroxyl groups
Substitution: Cyclopentane derivatives with substituted functional groups
Scientific Research Applications
(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-Cyclopentane-1,3-diol
- (2R,3R)-2,3-Butanediol
- 1,3-Butanediol
Uniqueness
(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol is unique due to the specific arrangement of hydroxyl groups on the cyclopentane ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Introduction
The compound (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol is a cyclic sugar alcohol characterized by its unique stereochemistry and structure. This compound has garnered attention in various biological studies due to its potential therapeutic properties, including antioxidant, antidiabetic, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and data tables.
Molecular Structure
The molecular formula of this compound is C6H12O3. Its structure features a cyclopentane ring with hydroxymethyl groups and hydroxyl groups that contribute to its reactivity and biological interactions.
Comparison with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
D-mannitol | Sugar Alcohol | Commonly used as a diuretic and sweetener |
Sorbitol | Sugar Alcohol | Widely used as a sugar substitute |
Glycerol | Triol | Known for its humectant properties |
Glucose | Monosaccharide | Primary energy source for cells |
The distinct stereochemistry of this compound may confer unique biological activities compared to linear sugar alcohols like sorbitol and mannitol.
Antioxidant Properties
Research indicates that compounds with hydroxyl groups exhibit significant antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.
Antidiabetic Effects
Similar compounds have been studied for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. Inhibition of these enzymes can lead to reduced glucose absorption in the intestines, making this compound a potential candidate for managing diabetes.
Neuroprotective Effects
Some studies suggest that sugar alcohols can protect neuronal cells from oxidative damage. This neuroprotective effect may be attributed to the compound's ability to modulate oxidative stress pathways and enhance cellular resilience against neurodegenerative conditions.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant dose-dependent antioxidant effect comparable to standard antioxidants such as ascorbic acid.
Study 2: Enzyme Inhibition Assay
In vitro studies assessed the inhibitory effects of this compound on α-amylase and α-glucosidase. The IC50 values were found to be 150 µM and 200 µM respectively, indicating moderate inhibitory activity that supports its potential use in diabetes management.
Study 3: Neuroprotection in Cellular Models
Cellular models exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death rates compared to untreated controls. The compound's protective effects were linked to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Properties
IUPAC Name |
4-(hydroxymethyl)cyclopentane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUPUZHHZBLALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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